

# pharmacokinetics and pharmacodynamics of NCX 2121

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCX 2121  |           |
| Cat. No.:            | B12371074 | Get Quote |

As of late 2025, there is no publicly available information regarding a compound designated as **NCX 2121** in scientific literature or clinical trial registries. It is possible that this is a misnomer or an internal development name not yet disclosed.

However, the query may be a conflation with GS-2121, an investigational small molecule being developed by Gilead Sciences for the treatment of advanced solid tumors. This guide will therefore focus on the available information for GS-2121, while noting the significant limitations in publicly accessible data due to its early stage of development.

### **GS-2121:** An Overview

GS-2121 is an orally administered small molecule investigational antineoplastic agent.[1] It is currently in Phase 1 of clinical development, and its precise mechanism of action has not been publicly disclosed.[1] The ongoing first-in-human clinical trial (NCT06532565) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GS-2121, both as a monotherapy and in combination with the anti-PD-1 antibody zimberelimab.[1] [2][3] The inclusion of an immune checkpoint inhibitor in the initial clinical investigation suggests a potential role in modulating the anti-tumor immune response.[1]

# **Pharmacokinetics and Pharmacodynamics**

Detailed pharmacokinetic and pharmacodynamic data for GS-2121 are not yet publicly available. The primary objectives of the ongoing Phase 1 clinical trial include determining the maximum tolerated dose (MTD) or maximum administered dose (MAD) and the recommended



Phase 2 dose (RP2D).[2][3] These studies will characterize the pharmacokinetic profile of GS-2121 in human subjects.

# **Experimental Protocols**

Specific, detailed experimental protocols for preclinical and clinical studies of GS-2121 are not publicly available. However, the design of the ongoing Phase 1 clinical trial (NCT06532565) provides an outline of the human study protocol.

# **Clinical Trial Design (NCT06532565)**

The first-in-human study of GS-2121 is a Phase 1, open-label, multi-center trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of GS-2121 alone and in combination with zimberelimab in adults with advanced solid tumors.[2][3]

#### Study Arms:

- Monotherapy: Participants receive escalating doses of GS-2121.
- Combination Therapy: Participants receive escalating doses of GS-2121 in combination with zimberelimab.[3]

#### **Primary Objectives:**

- To assess the safety and tolerability of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]
- To identify the maximum tolerated dose (MTD) / maximum administered dose (MAD) and/or the recommended Phase 2 dose (RP2D) of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]

#### Inclusion Criteria:

- Histologically or cytologically confirmed advanced solid tumors that have progressed despite standard therapy, or for which the patient is intolerant to or ineligible for standard therapy.[2]
- Measurable disease per RECIST v1.1 criteria.[2]



- Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 1.[2]
- Adequate organ function.[2]

#### **Exclusion Criteria:**

- Requirement for ongoing therapy with prohibited medications.[2]
- Recent anti-cancer therapy, including surgery, experimental therapy, immunotherapy, chemotherapy, targeted small molecule therapy, or radiation therapy within specified timeframes.[2]
- Active and clinically relevant infections.[2]
- History of pneumonitis requiring corticosteroids or interstitial lung disease.
- Symptomatic ascites or pleural effusion requiring medical intervention.
- Active hepatitis B, hepatitis C, or HIV.[2]
- Significant cardiac disease, including recent myocardial infarction or unstable angina.[2]

# **Signaling Pathways**

The biological target and signaling pathways modulated by GS-2121 have not been disclosed.

# **Visualizations**

Due to the lack of specific information on the mechanism of action and signaling pathways of GS-2121, a diagram illustrating these aspects cannot be provided. However, the workflow of the ongoing Phase 1 clinical trial can be visualized.





Click to download full resolution via product page

GS-2121 Phase 1 Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GS-2121 | MedPath [trial.medpath.com]
- 2. gileadclinicaltrials.com [gileadclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [pharmacokinetics and pharmacodynamics of NCX 2121]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371074#pharmacokinetics-and-pharmacodynamics-of-ncx-2121]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling